
2-Chloro-6-fluorobenzylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.
Example Reaction:
C7H5Cl2F+NH3→C7H7ClFN+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form more complex amines.
Condensation Reactions: It can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
2-Chloro-6-fluorobenzylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs targeting neurological conditions due to its ability to interact with specific biological targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, making it a valuable candidate in drug design .
Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this amine have shown effectiveness in reducing edema in animal models, indicating potential therapeutic applications for inflammatory diseases .
Biological Studies
Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of molecular mechanisms underlying various biological processes.
Case Study: HIV Research
A study highlighted the efficacy of derivatives containing this compound against HIV-1. Compounds synthesized with this amine demonstrated picomolar activity against wild-type HIV-1 and clinically relevant mutants, showcasing its potential in antiviral drug development .
Materials Science
Development of Advanced Materials
This compound is also utilized in materials science for developing polymers with specific properties. Its chemical reactivity allows for the modification of polymer structures, leading to enhanced material performance in various applications .
Unique Characteristics
The dual substitution of chlorine and fluorine on the benzene ring of this compound enhances its reactivity and specificity in both chemical reactions and biological interactions. This unique feature makes it a valuable compound across various fields of research.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity, potentially enhancing its effectiveness as a drug candidate.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-6-fluorobenzylamine
- CAS No.: 15205-15-9
- Molecular Formula : C₇H₇ClFN
- Molecular Weight : 159.59 g/mol
- Physical Properties :
Applications :
Primarily used as a pharmaceutical intermediate for synthesizing compounds targeting neurological and inflammatory diseases . Key roles include:
- Precursor in necroptosis inhibitors (e.g., [1,2,3]thiadiazole and pyrrole derivatives) .
- Building block for acetamide derivatives (e.g., 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide) .
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzylamine Derivatives
Structural Impact on Reactivity :
- Chlorine vs. Bromine : Bromine’s larger atomic radius may alter steric effects and electronic properties in cross-coupling reactions .
- Amino vs.
Functionalized Derivatives
Activity Insights :
- Thiadiazole derivatives exhibit enhanced necroptosis inhibition compared to pyrrole analogs due to improved binding affinity .
- Substitution at the benzylamine position (e.g., Cl, F) stabilizes imine intermediates, critical for inhibitor efficacy .
Key Differences :
- Brominated analogs may release HBr gas during combustion, requiring specialized firefighting agents (e.g., alcohol-resistant foam) .
Market and Regional Trends
Biological Activity
2-Chloro-6-fluorobenzylamine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine and fluorine atom on the benzene ring, which significantly influences its chemical behavior and biological interactions. Its chemical formula is C7H7ClF, and it serves as a versatile building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions and inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can enhance binding affinity and specificity, potentially modulating various signaling pathways related to cell proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
A notable study demonstrated that compounds related to this compound significantly reduced edema in animal models when administered intraperitoneally. For instance, KD-114 , a derivative, showed over 90% reduction in edema volume at specific dosages .
Antiviral Activity
Another area of interest is the antiviral potential of this compound derivatives against HIV. Compounds with this structure have shown picomolar activity against wild-type HIV-1 and demonstrated effectiveness against clinically relevant mutants. This suggests that the compound's modifications can lead to enhanced antiviral properties, making it a candidate for further development in HIV therapies .
Case Studies
- Inflammation Models : In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound derivatives effectively inhibited the activation of p38 MAPK and JNK pathways, which are crucial for inflammatory responses. The treatment led to decreased levels of IL-1β and other inflammatory markers in both in vivo and in vitro models .
- HIV Inhibition : A series of experiments assessed the effectiveness of this compound derivatives against HIV-1. The results indicated that specific structural modifications resulted in compounds with enhanced binding affinity to the HIV reverse transcriptase enzyme, showcasing their potential as antiviral agents .
Comparative Analysis
Compound Type | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-inflammatory, Antiviral | Enzyme inhibition, Receptor modulation |
KD-114 (Derivative) | Significant reduction in edema | Cytokine inhibition |
HIV Derivatives | Picomolar activity against HIV | Binding to reverse transcriptase |
Q & A
Q. Basic: What are the established synthetic routes for 2-Chloro-6-fluorobenzylamine, and how can reaction conditions be optimized for yield?
Methodological Answer:
A common synthesis involves coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, this compound is coupled with carboxylic acids or esters under anhydrous conditions, typically in dichloromethane or DMF, with catalytic DMAP (4-Dimethylaminopyridine) to enhance efficiency . Optimization includes:
- Temperature Control: Reactions performed at 0–25°C minimize side products.
- Stoichiometry: A 1:1.2 molar ratio of benzylamine to acylating agent improves conversion.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as a doublet of doublets (δ 7.2–7.4 ppm) due to Cl and F substituents. The benzylamine -CH2- group resonates at δ 3.8–4.0 ppm.
- ¹³C NMR: The benzylic carbon (C7) appears at δ 45–50 ppm, while aromatic carbons adjacent to Cl/F show distinct shifts (e.g., C1: δ 125–130 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 160.1 (M+H⁺) .
Q. Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate:
- HOMO-LUMO Gaps: The electron-withdrawing Cl and F substituents reduce the HOMO-LUMO gap (~4.5 eV), indicating higher reactivity compared to unsubstituted benzylamines .
- Electrostatic Potential Maps: Regions near Cl and F show negative potentials, suggesting nucleophilic attack sites.
- Vibrational Frequencies: IR-active modes (e.g., N-H stretch at ~3350 cm⁻¹) align with experimental FTIR data .
Q. Advanced: How does this compound interact in biological systems, and what assays evaluate its stability in liver microsomes?
Methodological Answer:
- Metabolic Stability: Incubate the compound with liver microsomes (human or rodent) at 37°C in NADPH-regenerating buffer. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) <30 min indicates rapid hepatic clearance .
- CYP450 Inhibition: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive inhibition. IC₅₀ values <10 µM suggest significant interaction risks .
Q. Advanced: How to resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
Discrepancies in toxicity (e.g., LD₅₀ variability) may arise from:
- Purity Differences: Impurities (e.g., residual solvents) skew results. Validate purity via HPLC (>98%) before testing .
- Assay Conditions: Compare studies using identical models (e.g., OECD TG 423 for acute oral toxicity in rats).
- Metabolite Interference: LC-MS metabolomics identifies toxic metabolites (e.g., oxidized chloro-fluoro byproducts) not accounted for in earlier studies .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a fume hood to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
- Storage: Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
Q. Advanced: What role does this compound play in structure-activity relationship (SAR) studies for necroptosis inhibitors?
Methodological Answer:
In pyrrole-based inhibitors, the benzylamine moiety enhances binding to RIPK1 kinase:
- Substituent Effects: The 6-F substituent increases hydrophobic interactions with the kinase’s ATP-binding pocket.
- Activity Assays: Jurkat T-cell models (FADD-deficient) treated with TNF-α show EC₅₀ values <100 nM for derivatives with this scaffold .
- Selectivity: Competitive binding assays against RIPK2 confirm >50-fold selectivity, reducing off-target risks .
Q. Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?
Methodological Answer:
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULSXIBCHPJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164946 | |
Record name | 2-Chloro-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-15-9 | |
Record name | 2-Chloro-6-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15205-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260BV7XB1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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